molecular formula C14H19N3 B1523072 3-(2,2-dimethylpropyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 1152652-73-7

3-(2,2-dimethylpropyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B1523072
CAS No.: 1152652-73-7
M. Wt: 229.32 g/mol
InChI Key: LUSMIAQSCDSBNN-UHFFFAOYSA-N
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Description

3-(2,2-dimethylpropyl)-1-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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Biological Activity

3-(2,2-Dimethylpropyl)-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18N4 Molecular Weight 218 31 g mol \text{C}_{13}\text{H}_{18}\text{N}_{4}\quad \text{ Molecular Weight 218 31 g mol }

This compound features a pyrazole ring substituted with a phenyl group and a branched alkyl chain, which may influence its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following table summarizes the reported activities associated with this compound and related compounds:

Activity Mechanism References
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cell lines
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
NeuroprotectiveModulation of neurotransmitter levels

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Similar to other pyrazole derivatives like celecoxib, this compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory prostaglandins.
  • Induction of Apoptosis : Studies have shown that certain pyrazole derivatives can trigger apoptotic pathways in cancer cells, which may be relevant for developing anticancer therapies.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Effects : Some derivatives have shown promise in inhibiting the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of pyrazole derivatives:

  • A study published in Pharmaceuticals explored the synthesis and biological evaluation of various pyrazole derivatives, including those structurally similar to this compound. The findings indicated significant anti-inflammatory and anticancer activities in vitro .
  • Another research article focused on the docking studies of pyrazole compounds with target proteins involved in inflammatory pathways. The results suggested strong binding affinities and potential inhibitory effects on key enzymes involved in inflammation .

Properties

IUPAC Name

5-(2,2-dimethylpropyl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-14(2,3)10-11-9-13(15)17(16-11)12-7-5-4-6-8-12/h4-9H,10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSMIAQSCDSBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NN(C(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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